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molecular formula C16H13ClF3NO2 B8365205 N-(2-methoxy-5-chlorophenyl)-3-(trifluoromethyl)phenylacetic amide

N-(2-methoxy-5-chlorophenyl)-3-(trifluoromethyl)phenylacetic amide

Cat. No. B8365205
M. Wt: 343.73 g/mol
InChI Key: LTXCOIRDKFIVBK-UHFFFAOYSA-N
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Patent
US05696138

Procedure details

Dicyclohexylcarbodiimide (2.20 g, 10.7 mmol) was added to a solution of 3-(trifluoromethyl)phenylacetic acid (2.00 g, 9.8 mmol) and 5-chloro-2-methoxyaniline (1.55 g, 9.8 mmol) in dichloromethane (50 ml). The reaction was stirred at RT overnight. The reaction mixture was filtered and the filtrate evaporated to dryness. The residue was recrystallized from methanol/water 2:1 (30 ml). 2.05 g (61%) of the title compound was isolated.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
C1(N=C=NC2CCCCC2)CCCCC1.[F:16][C:17]([F:29])([F:28])[C:18]1[CH:19]=[C:20]([CH2:24][C:25]([OH:27])=O)[CH:21]=[CH:22][CH:23]=1.[Cl:30][C:31]1[CH:32]=[CH:33][C:34]([O:38][CH3:39])=[C:35]([CH:37]=1)[NH2:36]>ClCCl>[CH3:39][O:38][C:34]1[CH:33]=[CH:32][C:31]([Cl:30])=[CH:37][C:35]=1[NH:36][C:25](=[O:27])[CH2:24][C:20]1[CH:21]=[CH:22][CH:23]=[C:18]([C:17]([F:16])([F:29])[F:28])[CH:19]=1

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
2 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)CC(=O)O)(F)F
Name
Quantity
1.55 g
Type
reactant
Smiles
ClC=1C=CC(=C(N)C1)OC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from methanol/water 2:1 (30 ml)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)Cl)NC(CC1=CC(=CC=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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